molecular formula C16H18N6OS B5055020 6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B5055020
M. Wt: 342.4 g/mol
InChI Key: FOFJZJFWCARDQD-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiadiazole ring, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolopyridine core, the introduction of the cyclopropyl group, and the formation of the thiadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with adjustments to optimize efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyprodinil: 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine, a compound with a similar cyclopropyl group and pyrimidine core.

    Other Pyrazolopyridines: Compounds with similar pyrazolopyridine cores but different substituents.

Uniqueness

6-cyclopropyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-cyclopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-8(2)22-14-12(7-17-22)11(6-13(18-14)10-4-5-10)15(23)19-16-21-20-9(3)24-16/h6-8,10H,4-5H2,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJZJFWCARDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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